BenchChemオンラインストアへようこそ!

GT 2016

Histamine Metabolism In Vivo Neurochemistry Rodent Cortex

GT 2016 (CAS 152241-24-2) is a research-grade histamine H3 receptor antagonist. It is a non-thiourea-containing imidazole derivative that demonstrates high affinity for the H3 receptor (Ki = 43.8 nM).

Molecular Formula C19H31N3O
Molecular Weight 317.5 g/mol
Cat. No. B1672414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGT 2016
Synonyms4-(1-cyclohexylpentanoyl-4-piperidyl)-1H-imidazole
GT 2016
GT-2016
Molecular FormulaC19H31N3O
Molecular Weight317.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3
InChIInChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21)
InChIKeyYTCGNPGLMAECND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GT 2016: A High-Affinity, Brain-Penetrant Histamine H3 Receptor Antagonist for Neuroscience Research


GT 2016 (CAS 152241-24-2) is a research-grade histamine H3 receptor antagonist. It is a non-thiourea-containing imidazole derivative that demonstrates high affinity for the H3 receptor (Ki = 43.8 nM) [1]. It exhibits selectivity against the related H1 and H2 histamine receptor subtypes (IC50 >10 μM) and is functionally inert against the metabolic enzyme histamine methyltransferase at concentrations up to 3 μM . Preclinical studies confirm that GT 2016 is brain-penetrant, capable of crossing the blood-brain barrier to engage central H3 receptors [1].

GT 2016: Why Functional Selectivity and Proven Brain Penetration Prevent Direct Substitution


In-class H3 receptor antagonists are not interchangeable tool compounds due to significant differences in receptor subtype selectivity, blood-brain barrier penetration efficiency, off-target profiles, and functional outcomes in vivo. For example, GT 2016 is a pure antagonist, whereas agents like pitolisant exhibit inverse agonist activity [1]. Furthermore, GT 2016's impact on histamine metabolism diverges markedly from the prototypical H3 antagonist thioperamide, leading to distinct neurochemical signatures that can confound experimental interpretation if substituted [2]. The quantitative evidence below underscores these critical differentiation points, guiding precise compound selection for neuroscience research applications.

GT 2016: Quantifiable Differentiation Evidence Against Close Analogs and In-Class Alternatives


GT 2016 vs. Thioperamide: Differential Modulation of Brain Histamine Metabolism in Rodent Cortex

In vivo studies in rats reveal a fundamental difference between GT 2016 and thioperamide regarding their effect on brain histamine metabolism. While both are brain-penetrant H3 antagonists, thioperamide significantly enhances cortical tele-methylhistamine (t-MH) levels, a marker of histamine turnover. In contrast, GT 2016 does not elevate t-MH levels, as measured by the definitive GC-MS method, despite increasing histamine release [1]. This indicates that GT 2016 blocks presynaptic H3 autoreceptors to enhance histamine release without activating the downstream metabolic pathway to the same extent as thioperamide.

Histamine Metabolism In Vivo Neurochemistry Rodent Cortex

GT 2016 vs. Ciproxifan and Pitolisant: Comparative Binding Affinity at Human Histamine H3 Receptor

GT 2016 demonstrates a binding affinity (Ki) of 43.8 nM for the histamine H3 receptor in vitro [1]. This places it in a distinct affinity range compared to other prominent H3 receptor tool compounds. Ciproxifan is a more potent antagonist with reported Ki values in the sub-nanomolar to low nanomolar range (e.g., 0.5-6.2 nM for rat H3R, and 46-49 nM for human H3R) [2]. Conversely, the clinically approved agent pitolisant exhibits a significantly higher affinity (Ki = 0.16 nM for human H3R) and acts as an inverse agonist, a functional distinction from GT 2016's pure antagonist profile [3].

Receptor Binding Affinity Comparison H3 Antagonist

GT 2016 vs. Betahistine: Superior Efficacy in a Rat Model of Vestibular Dysfunction

In a rat model of unilateral labyrinthectomy, a surgical procedure that induces severe vestibular dysfunction and rotational behavior, GT 2016 demonstrated superior efficacy in attenuating the abnormal rotational behavior compared to betahistine [1]. Betahistine is a clinically used antivertigo agent that acts as a mixed H3 antagonist and H1 agonist. This direct comparison in a disease-relevant animal model provides functional evidence that the selective, pure antagonist profile of GT 2016 yields a more robust therapeutic effect than the mixed pharmacology of betahistine.

Vestibular Dysfunction In Vivo Efficacy Behavioral Pharmacology

GT 2016: Quantified Enhancement of Histamine Release in the Cerebral Cortex

In vivo microdialysis in awake, freely moving rats demonstrates that GT 2016 administration induces a significant and sustained increase in histamine release within the cerebral cortex [1]. At a dose of 10 mg/kg (i.p.), GT 2016 increased histamine release by approximately 75% above baseline levels within 1 hour of administration. This effect was dose-dependent and persisted for up to 2.5 hours following a 30 mg/kg dose [1].

Microdialysis In Vivo Neurochemistry Cortical Histamine

GT 2016: Best Research and Industrial Application Scenarios Based on Evidence


Investigating H3 Autoreceptor Function and Histamine Release In Vivo

Researchers requiring a brain-penetrant H3 antagonist to study the dynamics of histaminergic neurotransmission in vivo should prioritize GT 2016. Its validated ability to increase cortical histamine release by ~75% [1], combined with its unique property of not elevating the metabolite t-MH [2], provides a distinct neurochemical fingerprint. This makes GT 2016 ideal for microdialysis studies and experiments where it is essential to attribute functional outcomes directly to increased histamine release rather than changes in histamine metabolism.

Behavioral Pharmacology Studies in Rodent Models of Vestibular Disorders

For studies focused on the role of the histaminergic system in vestibular function and balance disorders, GT 2016 is a superior tool compound. Its demonstrated superior efficacy over the clinically used agent betahistine in attenuating rotational behavior in a rat labyrinthectomy model [3] validates its utility. Researchers can leverage GT 2016 to explore the therapeutic potential of pure H3 antagonism for antivertigo effects, circumventing the confounding H1 agonist activity present in betahistine.

Comparative Pharmacology of H3 Receptor Ligands with Distinct Functional Profiles

GT 2016 serves as a critical reference compound in any study comparing the functional consequences of different H3 receptor ligands. Its moderate affinity (Ki = 43.8 nM) and pure antagonist profile [1] place it as a valuable comparator against ultra-potent agents (e.g., pitolisant, Ki = 0.16 nM) and inverse agonists [4], or against prototypical antagonists like thioperamide which exhibit a different metabolic signature [2]. This enables researchers to dissect whether observed effects are driven by affinity, functional efficacy (antagonism vs. inverse agonism), or off-target metabolic actions.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Brain-Penetrant H3 Antagonists

The well-documented brain penetration and in vivo target engagement of GT 2016 make it an excellent probe for PK/PD studies [1]. Researchers can use GT 2016 to establish correlations between plasma or brain concentrations, receptor occupancy, and functional effects on histamine release. Its known solubility profile (soluble to 100 mM in DMSO and ethanol) also facilitates formulation for systemic administration in preclinical models.

Quote Request

Request a Quote for GT 2016

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.